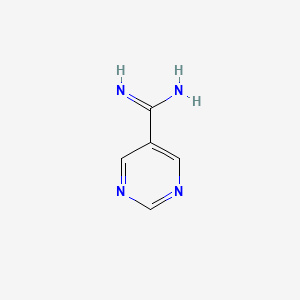

Pyrimidine-5-carboxamidine

概要

説明

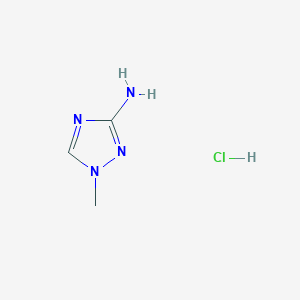

Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of pyrimidines involve oxidative annulation involving anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction .

Molecular Structure Analysis

This compound shares the core structure of pyrimidine, a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . The molecular bond orders of pyrimidines can be used as a basis to judge molecular thermal stability for analog compounds with similar molecular structure .

Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .

Physical And Chemical Properties Analysis

This compound is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . More specific physical and chemical properties were not found.

科学的研究の応用

Synthesis and Biological Activity

- Anti-inflammatory and Analgesic Properties : Pyrimidine derivatives, such as tetrahydropyrimidine-5-carboxamides, have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities. This makes them potential candidates for non-steroidal drugs (Buzmakova et al., 2022).

- Polyaza Heterocyclic Structures : The reaction of enaminones with carboxamidines, including pyrimidine-5-carboxamidine, provides a method for synthesizing polyaza heterocyclic structures, important in developing new pharmaceutical compounds (Bejan et al., 1996).

Antimicrobial Activity

- Antimicrobial Agent Synthesis : Pyrazolo[1,5-a]pyrimidines, synthesized based on 5-aminopyrazoles, exhibit potent antimicrobial activity, including acting as RNA polymerase inhibitors. This compound plays a crucial role in this process (Abdallah & Elgemeie, 2022).

Medical Applications

- Treatment of Diabetes : Pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders like diabetes, making these compounds potential therapeutic agents (Sabnis, 2021).

- Anti-inflammatory Agent : 1-β-D-Ribo furanosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside, is used as an anti-inflammatory agent in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).

Chemical Synthesis and Studies

- Polyamides for DNA Recognition : Pyrrole−imidazole polyamides, including those derived from this compound, are used for recognizing specific DNA sequences in the minor groove, indicating potential applications in genetic research (Swalley, Baird, & Dervan, 1996).

- Antimicrobial Pyrimidine Derivatives : The synthesis of pyrimidine-5-carboxamide derivatives with antimicrobial properties opens avenues for new antimicrobial drugs (Ghodasara, Patel, & Shah, 2014).

Pharmaceutical Research

- Antitumor Activities : Synthesis and evaluation of pyrazolopyrimidines and Schiff bases derived from pyrimidine-5-carboxamides have shown significant in vitro antitumor activities, highlighting their potential in cancer treatment (Hafez et al., 2013).

作用機序

Target of Action

Pyrimidine-5-carboxamidine primarily targets enzymes involved in pyrimidine ribonucleotide synthesis . These enzymes are essential for cellular proliferation . This compound also acts as a dual inhibitor of EGFRWT/COX-2 , which are key proteins involved in cell growth and inflammation, respectively .

Mode of Action

The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. It upregulates the expression of p-53 and downregulates the expression of caspase-3 . This leads to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .

Biochemical Pathways

this compound affects the pyrimidine ribonucleotide synthesis and degradation pathways . These pathways are essential for cell growth and metabolism . Pyrimidine ribonucleotides are necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .

Pharmacokinetics

The pharmacokinetics of this compound, like other pyrimidine analogues, involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects . .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of cell growth and proliferation. By modulating the pyrimidine ribonucleotide synthesis and degradation pathways, it reduces cancer cell growth . It also induces cell cycle arrest and apoptosis, leading to the destruction of cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

pyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-5(7)4-1-8-3-9-2-4/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPREUXQEYJYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663869 | |

| Record name | Pyrimidine-5-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690619-43-3 | |

| Record name | Pyrimidine-5-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the L-arabinose and L-xylose derivatives of pyrimidine-5-carboxamidine particularly interesting for anticancer research?

A1: The research paper highlights the unique structure of these derivatives. Unlike previous compounds that utilized the D-form of sugars, these novel inhibitors incorporate the L-form of arabinose and xylose. [] This structural difference is significant because it may offer improved selectivity towards cancer cell cycle regulators compared to their D-form counterparts. The study specifically mentions several L-xylose derivatives, including 4-amino-5-cyano-7-(2,3,5-trihydroxy-beta-L-xylofuranosyl)pyrrolo(2,3-d)pyrimidine and 4-amino-7-(beta-L-xylofuranosyl)pyrrolo(2,3-d)this compound, as potentially potent inhibitors. [] Further research is needed to explore the exact mechanisms and potential benefits of this L-form sugar incorporation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)

![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)